N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamides, such as N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide, can be performed through direct condensation of carboxylic acids and amines . This process can be facilitated by the use of a catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction can be performed under ultrasonic irradiation, which is considered a green and powerful technology .Scientific Research Applications
Crystal Structure and Synthesis
Crystal Structure Analysis The crystal structure of a closely related compound, showing potential for detailed structural analysis, was determined, highlighting the importance of hydrogen bonding in stabilizing the crystal structure. This study may provide insights into the molecular arrangements and interactions of similar compounds (Kumar et al., 2016).
Synthesis of Schiff Base Benzamides Research on the synthesis of novel Schiff base benzamides through ring opening of thienylidene azlactones unveiled potential antimicrobial activities. This synthesis route could be essential for creating compounds with significant biological activities (Karanth et al., 2018).
Biological Activities
Antifungal Activities Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown promising antifungal activities against various fungi, indicating potential agricultural and medical applications (Ienascu et al., 2018).
Herbicidal Activities Exploration into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide has unveiled its herbicidal activity on annual and perennial grasses, suggesting its utility in agricultural contexts (Viste et al., 1970).
Histone Deacetylase Inhibition The discovery of specific benzamide derivatives as orally active histone deacetylase inhibitors highlights their potential in cancer treatment, showcasing the compound's relevance in therapeutic applications (Zhou et al., 2008).
properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5-dimethylthiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-8-9(2)20-14(11(8)13(19)17-15)16-12(18)10-6-4-3-5-7-10/h3-7H,15H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIOAPLHYMBQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NN)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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